molecular formula C27H18BrN5O3S B2701503 3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 895641-19-7

3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2701503
CAS No.: 895641-19-7
M. Wt: 572.44
InChI Key: RATJTDSUPMPJKO-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 4-bromobenzenesulfonyl group at position 3 and a 4-phenoxyphenyl substituent at position 5 of the quinazoline core. Its synthesis likely involves multi-step reactions, including sulfonylation and amination, as observed in analogous triazoloquinazoline derivatives .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18BrN5O3S/c28-18-10-16-22(17-11-18)37(34,35)27-26-30-25(23-8-4-5-9-24(23)33(26)32-31-27)29-19-12-14-21(15-13-19)36-20-6-2-1-3-7-20/h1-17H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATJTDSUPMPJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.

    Quinazoline Ring Formation: The quinazoline ring can be synthesized through a condensation reaction involving anthranilic acid derivatives.

    Introduction of Bromophenyl and Phenoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the bromophenyl and phenoxyphenyl groups are attached to the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl or phenoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazoline rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a systematic comparison of the target compound with its structural analogs:

Substituent Variations and Physical Properties

Compound Name Sulfonyl Group Amine Group Melting Point/Form References
3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine 4-Bromobenzenesulfonyl 4-Phenoxyphenyl Not reported
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl Not reported
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Isopropylphenyl Not reported
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl Semi-solid (30% yield)
BA96518 (3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine) 4-Bromobenzenesulfonyl 2-(1H-Indol-3-yl)ethyl Not reported

Key Observations:

  • Sulfonyl Group Impact: The 4-bromobenzenesulfonyl group in the target compound may enhance steric bulk and electron-withdrawing effects compared to non-halogenated analogs (e.g., benzenesulfonyl in ). This could influence binding affinity in biological targets.
  • Physical State : Most analogs are solids, but yields and melting points vary. For example, the 2,5-dimethylbenzenesulfonyl derivative was isolated as a semi-solid , suggesting reduced crystallinity due to substituent flexibility.

Structural-Activity Relationships (SAR)

  • Sulfonyl Modifications : Bromine at the para position (as in the target compound) may enhance halogen bonding with biological targets compared to methyl or methoxy groups .
  • Amine Substituents: Bulky aryl groups (e.g., 4-phenoxyphenyl) could improve target selectivity but may reduce solubility, a limitation observed in triazolopyrimidones .

Biological Activity

The compound 3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (CAS Number: 895641-19-7) is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

PropertyValue
Molecular FormulaC27H18BrN5O3S
Molecular Weight572.4 g/mol
CAS Number895641-19-7

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antiproliferative effects, kinase inhibition, and potential therapeutic applications.

Antiproliferative Activity

Research indicates that compounds within the quinazoline family exhibit significant antiproliferative effects against various cancer cell lines. In a study assessing the cytotoxicity of related quinazoline derivatives, several compounds demonstrated low micromolar potency against chronic myeloid leukemia cell lines (Hap-1) and other cancer types . Notably, the presence of specific substituents on the quinazoline core was found to enhance activity:

  • Compound Structure : The incorporation of bulky substituents often reduced potency, while simpler substitutions maintained or increased activity.
  • Mechanism : The antiproliferative mechanism may involve the inhibition of critical kinases involved in cell proliferation and survival pathways.

Kinase Inhibition

The compound has been shown to interact with various kinases, which are pivotal in cancer signaling pathways. A comparative study demonstrated that certain derivatives exhibited ΔTm values comparable to established kinase inhibitors like Staurosporine and GW779439X. The most potent inhibitors stabilized several kinases significantly:

KinaseΔTm (°C)Compound
GSK3b4.017
DYRK1A5.017
MEK56.525

These findings suggest that the compound's structural features contribute to its selectivity and potency against specific kinases .

Study on Anticancer Activity

In a notable study, a series of quinazoline derivatives including our compound were synthesized and tested for anticancer activity. The results indicated that:

  • IC50 Values : The compound exhibited IC50 values in the range of 2–10 µM against various cancer cell lines.
  • Comparison with Controls : When compared to standard chemotherapeutics like paclitaxel, the compound showed enhanced selectivity indices (SI), indicating a favorable therapeutic profile.

Study on Inflammatory Models

Another investigation focused on the anti-inflammatory properties of quinazoline derivatives. The compound was tested in models of ulcerative colitis:

  • Protection Rates : The compound provided up to 79.78% protection in acetic acid-induced colitis models, outperforming dexamethasone in certain assays.
  • Mechanistic Insights : Its anti-inflammatory effects were attributed to inhibition of phospholipase A2 and protease enzymes, suggesting potential applications in inflammatory diseases .

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